O-Desetheyl Candesartan Ethyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

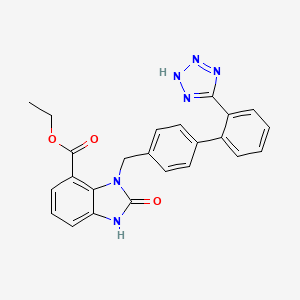

O-Desetheyl Candesartan Ethyl Ester is a metabolite of Candesartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The compound has the molecular formula C24H20N6O3 and a molecular weight of 440.46 g/mol . It is characterized by its structure, which includes a benzimidazole ring and a biphenyl-tetrazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Desetheyl Candesartan Ethyl Ester typically involves the de-ethylation of Candesartan Cilexetil. This process can be achieved through various chemical reactions, including hydrolysis and subsequent esterification. The reaction conditions often involve the use of strong acids or bases to facilitate the de-ethylation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrolysis of Candesartan Cilexetil followed by purification steps such as crystallization and chromatography to obtain the desired compound in high purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzimidazole ring.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: The biphenyl-tetrazole moiety allows for various substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens and nitrating agents are commonly used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the biphenyl-tetrazole moiety .

Scientific Research Applications

Pharmacological Significance

O-Desethyl Candesartan Ethyl Ester plays a crucial role in understanding the pharmacokinetics and metabolism of candesartan:

- Metabolite Analysis : As an inactive metabolite, it aids in assessing the metabolic pathways of candesartan, providing insights into its therapeutic efficacy and safety profile .

- Biomarker Development : The presence of O-Desethyl Candesartan Ethyl Ester in human urine and serum makes it a potential biomarker for monitoring adherence to candesartan therapy .

Solubility Studies

Recent studies have investigated the solubility of ethyl candesartan in various solvents, revealing critical data for formulation development:

- Experimental Findings : The solubility was assessed across temperatures from 278.15 K to 318.15 K, with results indicating that solubility decreases with lower hydrogen bond basicity and dipolarity/polarizability .

- Formulation Development : These findings are instrumental in optimizing drug formulations, enhancing bioavailability, and improving therapeutic outcomes.

Stability Studies

Stability assessments of O-Desethyl Candesartan Ethyl Ester are vital for pharmaceutical applications:

- Chemical Stability : Research indicates that the stability of candesartan cilexetil is compromised when combined with certain excipients during tablet formulation processes . Understanding these interactions helps in designing more effective pharmaceutical compositions.

Clinical Implications

Clinical studies have explored the implications of O-Desethyl Candesartan Ethyl Ester in patient populations:

- Hypertension Management : Investigations into the pharmacodynamics of candesartan highlight that understanding its metabolites can lead to improved management strategies for hypertension and related cardiovascular conditions .

Analytical Methods

Analytical methods for detecting O-Desethyl Candesartan Ethyl Ester have been developed:

Mechanism of Action

O-Desetheyl Candesartan Ethyl Ester exerts its effects by selectively blocking the binding of angiotensin II to the angiotensin II type 1 (AT1) receptor in various tissues, including vascular smooth muscle and the adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .

Comparison with Similar Compounds

Candesartan Cilexetil: The prodrug form of Candesartan, which is converted to Candesartan in the body.

Candesartan: The active form that directly interacts with the AT1 receptor.

Other Angiotensin II Receptor Antagonists: Such as Losartan, Valsartan, and Irbesartan.

Uniqueness: O-Desetheyl Candesartan Ethyl Ester is unique due to its specific metabolic pathway and its role as a metabolite of Candesartan. Unlike other angiotensin II receptor antagonists, it provides insights into the metabolic fate of Candesartan and its pharmacokinetic properties .

Biological Activity

O-Desetheyl Candesartan Ethyl Ester (CAS No. 1225044-20-1) is a notable impurity in the synthesis of Candesartan Cilexetil, an angiotensin II receptor antagonist used primarily for the treatment of hypertension. Understanding the biological activity of this compound is crucial for assessing its pharmacological relevance and potential therapeutic applications.

- Molecular Formula : C24H20N6O3

- Molecular Weight : 440.45 g/mol

- Synonyms : Ethyl 3-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

This compound functions primarily as a selective antagonist of the angiotensin II type 1 receptor (AT1). This receptor plays a significant role in regulating blood pressure and fluid balance by mediating the effects of angiotensin II, a potent vasoconstrictor. The antagonism of AT1 receptors leads to vasodilation and decreased blood pressure, which is beneficial in treating conditions like hypertension and heart failure.

Pharmacological Effects

- Antihypertensive Activity : this compound exhibits potent antihypertensive effects similar to those of its parent compound, Candesartan. Studies have shown that it effectively reduces blood pressure by blocking the vasoconstrictive action of angiotensin II .

- Cardiovascular Benefits : Beyond lowering blood pressure, this compound may also improve cardiac function in patients with left ventricular hypertrophy and heart failure, as observed in related studies on Candesartan .

- Renal Protection : The compound's action on AT1 receptors may confer protective effects on renal function, particularly in diabetic nephropathy models, where angiotensin II contributes to kidney damage .

Pharmacokinetics

Research indicates that the pharmacokinetic profile of this compound is comparable to that of other angiotensin receptor antagonists. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Maximum Concentration (Cmax) | 62.231 ng/mL (test formulation) |

| Area Under Curve (AUC0-t) | 871.3 h*ng/mL (test formulation) |

| Time to Peak Concentration (Tmax) | 4.68 hours (test formulation) |

These values suggest effective absorption and bioavailability, critical for its therapeutic efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Bioequivalence Study : A randomized study involving healthy volunteers demonstrated that formulations containing O-Desetheyl Candesartan showed similar pharmacokinetic profiles to standard treatments, affirming its relevance in clinical settings .

- Comparative Efficacy : In comparative studies, O-Desetheyl Candesartan was shown to have comparable efficacy to other antihypertensive agents, highlighting its potential as an alternative treatment option .

- Safety Profile : No serious adverse events were reported in trials involving this compound, indicating a favorable safety profile consistent with established antihypertensive therapies .

Q & A

Basic Research Questions

Q. What is the pharmacological role of O-Desethyl Candesartan Ethyl Ester in angiotensin receptor blockade?

O-Desethyl Candesartan Ethyl Ester is a key intermediate or metabolite of Candesartan, an angiotensin II receptor antagonist. It inhibits the renin-angiotensin system by blocking the AT1 receptor, thereby reducing vasoconstriction and aldosterone release. Its structural features, such as the tetrazole ring and benzimidazole core, are critical for binding efficacy .

Q. What analytical methods are recommended for characterizing O-Desethyl Candesartan Ethyl Ester in synthetic mixtures?

High-performance liquid chromatography (HPLC) is essential for purity assessment, with mobile phases optimized for resolving ester derivatives. X-ray diffraction (XRD) confirms crystalline structure integrity, ensuring no polymorphic transitions during synthesis or dissolution. Reference standards (e.g., CAS 869631-11-8) should be used for calibration .

Q. How should researchers design experiments to quantify impurities in O-Desethyl Candesartan Ethyl Ester synthesis?

Use a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) to identify byproducts like trityl-protected intermediates or methyl/ethyl ester variants. Impurity thresholds should align with ICH guidelines, with HPLC-MS/MS providing sensitivity for trace analysis .

Advanced Research Questions

Q. How can researchers determine the solubility of O-Desethyl Candesartan Ethyl Ester in various solvents, and what models best correlate this data?

Experimental solubility should be measured across a temperature range (278.15–318.15 K) in mono-solvents (e.g., DMF, acetonitrile). The modified Apelblat equation and van’t Hoff model are optimal for correlating data, accounting for hydrogen bond basicity (β) and dipolarity/polarizability (π*). For example, DMF exhibits the highest solubility due to strong hydrogen-bond acceptor properties .

Q. What strategies can address discrepancies in solubility data of O-Desethyl Candesartan Ethyl Ester across different solvent systems?

Discrepancies arise from variations in solvent parameters (e.g., hydrogen bonding capacity) or experimental errors. Use average relative deviation (ARD) calculations to assess model accuracy. Cross-validate with quantum mechanical simulations to refine intermolecular interaction terms (e.g., δh for hydrogen bonding) .

Q. How does the crystalline structure of O-Desethyl Candesartan Ethyl Ester influence its dissolution profile in pharmaceutical formulations?

XRD analysis confirms that crystalline forms remain stable post-dissolution, avoiding polymorphic transitions that could alter bioavailability. Solubility-enhancing excipients (e.g., cyclodextrins) should be tested under controlled humidity to prevent amorphization .

Q. What synthetic routes optimize the yield of O-Desethyl Candesartan Ethyl Ester while minimizing side reactions?

Employ trityl protection for the tetrazole group during esterification to prevent undesired side reactions. Post-synthesis, use flash chromatography with ethyl acetate/hexane gradients for purification. Monitor reaction progress via thin-layer chromatography (TLC) with UV detection .

Q. How can researchers validate the purity of O-Desethyl Candesartan Ethyl Ester using chromatographic and spectroscopic techniques?

Combine HPLC (≥99.5% purity threshold), MS for molecular weight confirmation, and <sup>1</sup>H/<sup>13</sup>C NMR for structural elucidation. Compare retention times and spectral data with certified reference materials (e.g., ZZSD288855) .

Q. Methodological Notes

- Experimental Design : For solubility studies, ensure solvent purity (HPLC-grade) and temperature control (±0.1 K). Use saturated shake-flask methods with equilibration periods ≥24 hours .

- Data Contradiction Analysis : When solubility models show high ARD (>20%), re-evaluate solvent parameter accuracy or consider unaccounted factors (e.g., ionization effects) .

- Synthesis Optimization : Document reaction conditions (e.g., molar ratios, catalyst loading) in supplementary materials to enable replication per BJOC guidelines .

Properties

IUPAC Name |

ethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N6O3/c1-2-33-23(31)19-8-5-9-20-21(19)30(24(32)25-20)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,25,32)(H,26,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXGTWISDGSVJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.